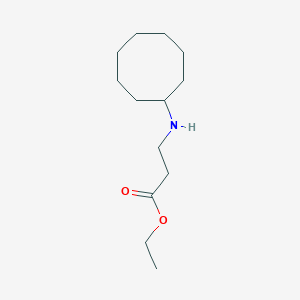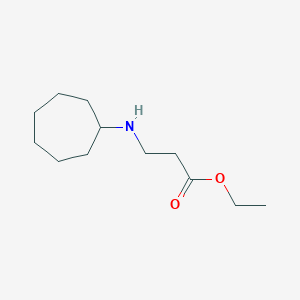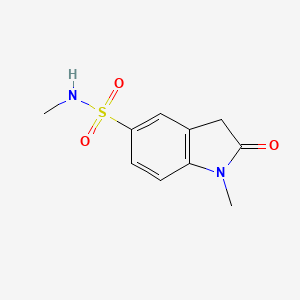
(3-tert-Butyl-phenoxy)-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of phenoxyacetonitrile, with a tert-butyl group attached to the phenyl ring . Phenoxyacetonitriles are a class of organic compounds containing a phenoxy group (-OPh) and a nitrile group (-CN).
Molecular Structure Analysis
The molecular structure of “(3-tert-Butyl-phenoxy)-acetonitrile” would likely consist of a phenyl ring with a tert-butyl group at the 3-position and an acetonitrile group attached through an oxygen atom .Aplicaciones Científicas De Investigación
(3-tert-Butyl-phenoxy)-acetonitrile is used in a wide range of scientific research applications. It is used as a solvent in a variety of organic syntheses, including the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a catalyst in the production of polymers, such as polyamides and polyesters. Additionally, it is used as a reagent in the synthesis of a variety of organic compounds, including esters, amides, and nitriles.
Mecanismo De Acción
Target of Action
It is known that acetonitrile, a component of the compound, can act as a nucleophile . This suggests that (3-tert-Butylphenoxy)acetonitrile may interact with electrophilic sites in biological systems.
Mode of Action
The mode of action of (3-tert-Butylphenoxy)acetonitrile involves its interaction with its targets. Acetonitrile can form a 3-ACN anion in situ under the action of a base and then conduct a nucleophilic attack on the ortho-carbon of pyridinium salt to obtain intermediates . This suggests that (3-tert-Butylphenoxy)acetonitrile may undergo similar reactions.
Biochemical Pathways
Acetonitrile is known to participate in a variety of organic reactions, including cyanomethylation, formation of tetrasubstituted olefins, heterocyclic compounds, and amidation .
Pharmacokinetics
The compound’s molecular weight is 18925 g/mol , which may influence its absorption and distribution in the body.
Result of Action
For instance, acetonitrile can form nitrile-containing compounds , which may have various biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-tert-Butyl-phenoxy)-acetonitrile in laboratory experiments include its low toxicity, low volatility, and its ability to act as a solvent and a catalyst. Its low volatility makes it suitable for use in closed systems, while its low toxicity makes it safe to use in laboratory experiments. However, it should be noted that this compound is not suitable for use with strong acids or bases, as it can react with them. Additionally, it has a low solubility in water, making it unsuitable for use in aqueous solutions.
Direcciones Futuras
The future directions for (3-tert-Butyl-phenoxy)-acetonitrile are numerous. It is likely that further research will be conducted into its biochemical and physiological effects, as well as its potential applications in the fields of medicine and materials science. Additionally, its use as a catalyst and a solvent in a variety of organic syntheses is likely to increase. Finally, further research into its potential uses as a reagent for the synthesis of a variety of organic compounds is likely to be conducted.
Métodos De Síntesis
(3-tert-Butyl-phenoxy)-acetonitrile can be synthesized in a variety of ways. One method involves the reaction of tert-butylbenzene with acetic anhydride in the presence of a catalyst. This reaction yields a mixture of this compound and 2-BPAN, which can be separated by distillation. Another method involves the reaction of tert-butylbenzene with acetonitrile in the presence of a catalyst. This yields a mixture of this compound, 2-BPAN, and 4-BPAN, which can then be separated by fractional distillation.
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-tert-butylphenoxy)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(2,3)10-5-4-6-11(9-10)14-8-7-13/h4-6,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZSIALWYWCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)


![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)

![Ethyl 3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352850.png)

![Ethyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352861.png)
![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)


